2-Chloro-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H3ClF3NO and its molecular weight is 197.54 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Pharmaceuticals and Agrochemicals
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is utilized in various synthesis processes, particularly as intermediates in pharmaceuticals and agrochemicals. Its application in herbicide production is notably significant. The synthetic methods for this compound have been extensively studied, highlighting its importance in chemical manufacturing (Li Zheng-xiong, 2004).
Chemical Properties and Reactions
The compound's unique chemical properties facilitate the development of diverse chemical reactions and processes. For instance, it is used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its versatility in producing complex chemical structures (B. Palka et al., 2014).
Lanthanide Coordination Chemistry
In the field of coordination chemistry, this compound has been employed to develop new ligands for lanthanide coordination. This application demonstrates its utility in advancing material science and inorganic chemistry research (Sylvie L. Pailloux et al., 2009).
Role in Organic Synthesis
The compound serves as a key intermediate in the synthesis of various organic compounds. Its role in creating novel organic structures underscores its significance in organic chemistry, such as in the manufacturing of COMT inhibitors (L. Kiss et al., 2008).
Formation of Complexes with Other Chemicals
This compound forms complexes with other chemicals, providing insights into its interaction with different compounds. This aspect is essential for understanding its behavior in various chemical environments (R. Puttreddy & P. Steel, 2014).
Use in Halogen Shuffling and Electrophilic Substitutions
The compound is involved in halogen shuffling and electrophilic substitutions, indicating its reactivity and utility in creating diverse chemical derivatives (F. Mongin et al., 1998).
Photochemical Applications
Its use in photochemical perfluoroalkylation signifies its potential in photochemistry, opening avenues for research in light-induced chemical processes (J. Beatty et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory irritation .
Mode of Action
It is known that the compound can causegenetic defects , suggesting that it may interact with DNA or other genetic material. It is also known to cause skin and eye irritation, indicating that it interacts with these tissues in a harmful way .
Biochemical Pathways
Given its effects on the respiratory system and its potential to cause genetic defects, it is likely that it impacts pathways related tocellular respiration and DNA repair .
Pharmacokinetics
Its harmful effects suggest that it is bioavailable and can reach its target tissues after exposure .
Result of Action
The result of the action of this compound includes respiratory irritation , skin irritation , eye irritation , and potentially genetic defects . These effects indicate that the compound has a significant impact at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Properties
IUPAC Name |
2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICMLHZXPNIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.